2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde
CAS No.: 2375268-96-3
Cat. No.: VC6242182
Molecular Formula: C11H10N2O2
Molecular Weight: 202.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375268-96-3 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.213 |
| IUPAC Name | 2-methoxy-6-pyrazol-1-ylbenzaldehyde |
| Standard InChI | InChI=1S/C11H10N2O2/c1-15-11-5-2-4-10(9(11)8-14)13-7-3-6-12-13/h2-8H,1H3 |
| Standard InChI Key | HNOQJGLLZXZNBR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1C=O)N2C=CC=N2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular formula of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol. Its structure comprises a benzaldehyde moiety substituted at the 2-position with a methoxy group (-OCH₃) and at the 6-position with a 1H-pyrazole ring. The pyrazole nitrogen atoms are positioned at N1 and N2, creating a planar aromatic system that influences the compound’s electronic properties .
Table 1: Key Structural Identifiers
Electronic and Steric Features
The methoxy group acts as an electron-donating substituent, enhancing the electron density of the benzene ring, while the pyrazole introduces steric hindrance and π-π stacking capabilities. Computational studies suggest that the aldehyde group at the para position relative to the pyrazole facilitates nucleophilic additions, making the compound a versatile intermediate in organic synthesis .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde typically involves condensation reactions between pyrazole derivatives and substituted benzaldehydes. A representative method includes:
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Formation of the Pyrazole-Benzene Linkage:
Reacting 1H-pyrazole with 2-methoxy-6-bromobenzaldehyde under Ullmann coupling conditions using a copper catalyst (e.g., CuI/1,10-phenanthroline) yields the target compound . -
Alternative Pathway via Hydrazide Intermediates:
Hydrazide derivatives, such as 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine-1(6H)-yl)acetohydrazide, have been used to generate arylidene products through reactions with aldehydes . While this method is more common for pyridazine derivatives, analogous strategies could apply to benzaldehyde systems.
Reaction with Nucleophiles
The aldehyde group undergoes characteristic reactions:
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Condensation with Amines: Forms Schiff bases, useful in coordination chemistry .
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Reduction to Alcohol: Sodium borohydride reduces the aldehyde to a primary alcohol, enabling further functionalization .
Physicochemical and Spectroscopic Properties
NMR Spectral Data
While experimental NMR data for this specific compound is limited, analogous structures provide insights:
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¹H NMR (Predicted):
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¹³C NMR: Signals for the aldehyde carbon (δ ~190 ppm) and pyrazole carbons (δ 105–150 ppm) .
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate decomposition above 200°C, with the aldehyde group prone to oxidation under acidic conditions .
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